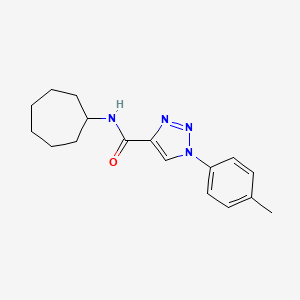
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide (FSMC) is a synthetic compound with a wide range of applications in the field of scientific research. It is a useful reagent for the synthesis of numerous compounds, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has been used as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst for the formation of carbon-carbon bonds, as well as for the synthesis of heterocycles. Additionally, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has been used as a reactant in the synthesis of peptides, peptidomimetics, and other biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide is not completely understood. However, it is believed to act as a nucleophile in the formation of carbon-carbon bonds, and to interact with the functional groups of peptides and peptidomimetics to form desired products. Additionally, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide may interact with the functional groups of other organic compounds to form desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide have not been extensively studied. However, it is believed to have no direct effect on the human body, and is generally considered to be non-toxic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively inexpensive, and can be easily synthesized from commercially available reagents. Additionally, it is easy to use, and can be stored for long periods of time without losing its reactivity.
However, there are some limitations to using N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide in lab experiments. It is not very soluble in water, and is not very stable in the presence of light or air. Additionally, it may react with other compounds in the reaction mixture, leading to undesired side reactions.
Direcciones Futuras
There are several potential future directions for the use of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide. It may be used to synthesize more complex molecules, such as peptides and peptidomimetics, and could be used as a catalyst for the formation of carbon-carbon bonds. Additionally, it could be used to synthesize agrochemicals, pharmaceuticals, and other organic compounds. Furthermore, further research into its biochemical and physiological effects could lead to new applications in the medical field.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide begins with the reaction of 2-fluorophenol with methyl sulfamate in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces the intermediate product, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxylic acid. The acid is then reacted with an amine, such as triethylamine, to produce the desired product, N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4S/c1-14-20(17,18)11-7-6-10(19-11)12(16)15-9-5-3-2-4-8(9)13/h2-7,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVWGQLAJOFBURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-5-(methylsulfamoyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methyl-2H-chromen-2-one](/img/structure/B6418450.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-(2-fluorobenzenesulfonyl)piperazine](/img/structure/B6418454.png)
![methyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B6418461.png)
![3-(4-bromophenyl)-5-[3-(naphthalen-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418470.png)
![3-(4-methylphenyl)-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B6418478.png)
![1-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide](/img/structure/B6418487.png)

![2-(2-hydroxyethyl)-1-(4-methoxyphenyl)-7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6418500.png)
![5-(2,5-dimethoxyphenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6418517.png)
![3-[1-(2-ethoxyethyl)-1H-1,3-benzodiazol-2-yl]propan-1-ol](/img/structure/B6418519.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6418527.png)
![3-cyano-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418534.png)

